3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of picolinamide, characterized by the presence of cyclopropoxy and isopropoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopropoxy-4-isopropoxy-pyridine and N-methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to meet the stringent quality standards required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-isopropyl-N-methylpicolinamide: This compound is structurally similar but differs in the substitution pattern on the pyridine ring.
N-Methylpicolinamide-4-thiol Derivatives: These derivatives have shown potential antitumor activities and are studied for their interactions with kinases.
Uniqueness
3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide stands out due to its unique combination of cyclopropoxy and isopropoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-4-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-10-6-7-15-11(13(16)14-3)12(10)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
FWPMQDOJLQRBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=NC=C1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.